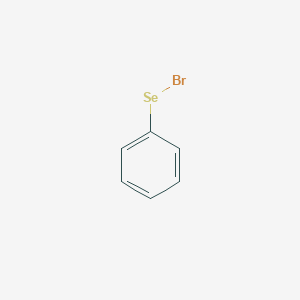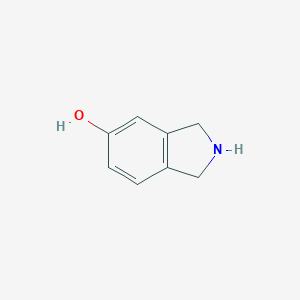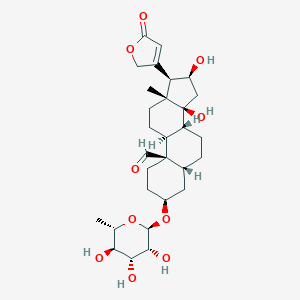
Adonitoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adonitoxin is a natural compound that is found in the leaves of the Adonis plant. It has been used for centuries in traditional Chinese medicine for its medicinal properties. Adonitoxin has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In recent years, there has been a growing interest in the potential of Adonitoxin as a therapeutic agent.
Mechanism Of Action
The exact mechanism of action of Adonitoxin is not fully understood. However, it is thought that Adonitoxin may exert its biological effects by modulating the activity of certain enzymes and signaling pathways in cells.
Biochemical And Physiological Effects
Adonitoxin has been found to have a range of biochemical and physiological effects. Studies have shown that Adonitoxin can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Adonitoxin has also been found to modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Advantages And Limitations For Lab Experiments
One of the advantages of using Adonitoxin in lab experiments is its wide range of biological activities. Adonitoxin has been found to have anti-inflammatory, anti-cancer, and anti-viral effects, which make it a useful tool in a variety of research areas. However, one limitation of using Adonitoxin in lab experiments is its toxicity. Adonitoxin can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Adonitoxin. One area of interest is the development of Adonitoxin-based therapeutics for the treatment of inflammatory diseases, such as arthritis. Another area of interest is the development of Adonitoxin-based anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of Adonitoxin and its potential as a therapeutic agent.
Scientific Research Applications
Adonitoxin has been the subject of numerous scientific studies investigating its potential therapeutic applications. Research has shown that Adonitoxin has anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Adonitoxin has also been found to have anti-cancer effects, with studies showing that it can inhibit the growth of cancer cells in vitro. Additionally, Adonitoxin has been found to have anti-viral effects, with studies showing that it can inhibit the replication of certain viruses.
properties
CAS RN |
17651-61-5 |
|---|---|
Product Name |
Adonitoxin |
Molecular Formula |
C29H42O10 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(3S,5R,8R,9S,10R,13R,14S,16S,17R)-14,16-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C29H42O10/c1-14-23(33)24(34)25(35)26(38-14)39-17-5-8-28(13-30)16(10-17)3-4-19-18(28)6-7-27(2)22(15-9-21(32)37-12-15)20(31)11-29(19,27)36/h9,13-14,16-20,22-26,31,33-36H,3-8,10-12H2,1-2H3/t14-,16+,17-,18-,19+,20-,22-,23-,24+,25+,26-,27+,28+,29-/m0/s1 |
InChI Key |
ARANEVHRNOGYRH-BBNLJEPRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C=O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C=O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C=O)O)O)O |
Other CAS RN |
17651-61-5 |
synonyms |
adonitoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







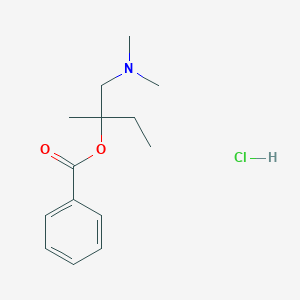
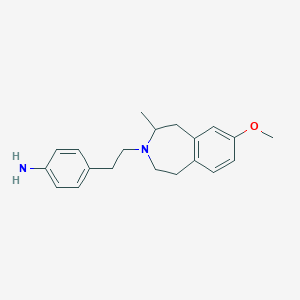


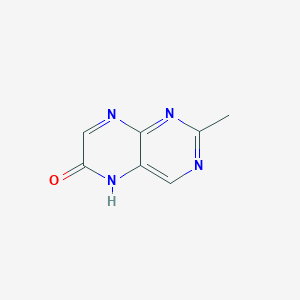

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)

